1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Overview
Description
1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a complex organic compound featuring an indole ring system fused to a piperidine ring, with a chloro substituent and a Boc (tert-butoxycarbonyl) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the complex synthesis process efficiently.
Types of Reactions:
Oxidation: The indole ring can undergo various oxidation reactions, such as the formation of indole-3-carboxylic acids.
Reduction: Reduction reactions can be used to convert the indole ring to its corresponding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids and other oxidized derivatives.
Reduction: Saturated indole derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of biological processes and the development of new drugs.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] exerts its effects depends on its molecular targets and pathways. The indole ring system is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity or inhibition of enzyme function.
Comparison with Similar Compounds
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
1'-Boc-5-bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]
Uniqueness: 1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is unique due to its specific combination of the Boc protecting group, chloro substituent, and spirocyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 5-chloro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZBWKYWNTRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671950 | |
Record name | tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346701-12-0 | |
Record name | tert-Butyl 5-chloro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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